3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of triazole and thiazole derivatives
Mechanism of Action
Target of action
Benzothiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. They may target various enzymes or receptors in the body, but the specific targets can vary widely depending on the exact structure of the compound.
Mode of action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in cancer cell proliferation, it might inhibit the enzyme’s activity, thereby slowing down or stopping the growth of cancer cells .
Biochemical pathways
The affected pathways would also depend on the compound’s targets. If the compound targets a key enzyme in a particular biochemical pathway, it could disrupt that pathway, leading to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the way it is administered. These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its target sites in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound induces apoptosis (programmed cell death) in cancer cells, this could result in a reduction in tumor size .
Action environment
Various environmental factors can influence the action, efficacy, and stability of a compound. These can include factors like temperature, pH, and the presence of other substances that can interact with the compound. For instance, certain substances might enhance or inhibit the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Butylthio Group: The butylthio group is introduced via a nucleophilic substitution reaction using a butylthiol reagent.
Formation of the Benzo[d]thiazol-2(3H)-one Moiety: The final step involves the cyclization of the intermediate compound with a suitable thioamide or thioester to form the benzo[d]thiazol-2(3H)-one moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in biological studies to understand its effects on various cellular processes and pathways.
Industry: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-4H-1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzo[d]thiazol-2(3H)-one derivatives: These compounds share the thiazole ring structure and are known for their diverse biological activities.
Properties
IUPAC Name |
3-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-3-13-26-19-22-21-18(24(19)15-9-5-4-6-10-15)14-23-16-11-7-8-12-17(16)27-20(23)25/h4-12H,2-3,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCBDNZFYSGDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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